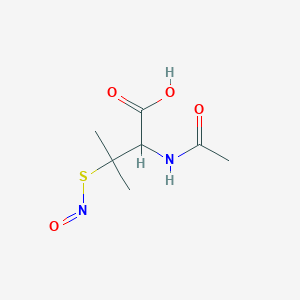

S-Nitroso-N-acetyl-DL-penicillamine

描述

“SNAP”化合物指的是锡胺协议试剂,它是一类在有机合成中使用的试剂。这些试剂在从醛和酮一步合成饱和氮杂环方面特别有用。 SNAP试剂的开发为合成这些重要的医药和化工行业的合成砌块提供了更加高效、通用的方法 .

准备方法

合成路线和反应条件

SNAP试剂是通过一系列涉及锡胺的反应合成的。一般方法涉及锡胺与醛或酮反应生成亚胺,然后亚胺环化生成所需的氮杂环。 反应条件通常包括使用温和的温度和溶剂,如乙腈或二氯甲烷 .

工业生产方法

在工业环境中,SNAP试剂是使用可扩展的方法生产的,这些方法涉及连续流动化学。这使得能够以高产率和纯度高效、大规模生产这些试剂。 使用连续流动化学还可以最大限度地减少有毒副产物的生成,并减少对潜在危险试剂的依赖 .

化学反应分析

反应类型

SNAP试剂会发生多种化学反应,包括:

氧化: SNAP试剂可以氧化生成各种含氮化合物。

还原: 涉及SNAP试剂的还原反应可以生成胺和其他还原的氮化合物。

常用试剂和条件

与SNAP试剂反应中常用的试剂包括醛、酮和各种催化剂,如铱光氧化还原催化剂。 反应条件通常包括温和的温度和使用乙腈或二氯甲烷等溶剂 .

主要产物

科学研究应用

Cardiovascular Applications

SNAP has shown significant effects on cardiovascular health, particularly through its role as a vasodilator. Studies have demonstrated that SNAP can induce vasorelaxation in isolated coronary arteries, suggesting potential therapeutic benefits for conditions like hypertension and coronary artery disease.

Key Findings:

- Vasorelaxation: SNAP exhibited an IC50 of 113 nM for inducing relaxation in canine coronary arteries, indicating its potency as a vasodilator .

- Intracellular pH Modulation: Research indicated that SNAP influences intracellular pH in cardiomyocytes, which is crucial for maintaining cardiac function .

Antithrombotic Effects

SNAP has been investigated for its antithrombotic properties, particularly its ability to inhibit platelet aggregation and thrombin-induced clot formation.

Case Study Insights:

- SNAP inhibited the aggregation of thrombin-induced human platelets at concentrations ranging from 5 to 500 µM .

- The compound also decreased fibrin formation catalyzed by Factor XIII, suggesting a mechanism through S-nitrosylation of reactive cysteine residues .

Cancer Research

The compound has been explored in cancer therapies due to its ability to induce apoptosis in cancer cells and modulate tumor microenvironments.

Research Highlights:

- SNAP was found to decrease tumor necrosis factor (TNF)-induced apoptosis in endothelial cells by up to 60% at concentrations of 250 µM .

- Its role in enhancing the cytotoxic effects of chemotherapeutic agents is under investigation, with preliminary findings suggesting synergistic effects when combined with other NO donors .

Immunology and Inflammation

SNAP's immunomodulatory effects are significant, particularly in the context of inflammation and immune response regulation.

Observations:

- In studies involving murine macrophage cell lines, SNAP induced the expression of manganese superoxide dismutase (MnSOD), an important enzyme in oxidative stress responses .

- Its application in reducing inflammation-related pathways has been noted, making it a candidate for therapeutic strategies against inflammatory diseases .

Infectious Disease Research

SNAP has been utilized in research on infectious diseases, particularly concerning its effects on pathogens.

Findings:

- In vitro studies showed that SNAP could suppress the establishment of macroschizont-infected cell lines by Theileria parva, a parasite causing East Coast fever in cattle . This suggests potential applications in veterinary medicine and pathogen control.

Data Table: Summary of Applications

作用机制

SNAP试剂的作用机制涉及从醛或酮形成亚胺,然后环化生成所需的氮杂环。反应通过自由基途径进行,该途径得益于使用光氧化还原催化剂。 这些反应中涉及的分子靶点和途径包括碳氮键的活化和新的碳氮键的形成 .

相似化合物的比较

SNAP试剂在从醛和酮一步合成饱和氮杂环方面具有独特的能力。类似的化合物包括:

硅胺协议(SLAP)试剂: 这些试剂可以生成类似的氮杂环,但使用的是硅基试剂而不是锡胺.

传统的交叉偶联试剂: 这些试剂通常需要多个步骤和保护基团的使用,与SNAP试剂相比效率较低.

生物活性

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitrosothiol compound that serves as a nitric oxide (NO) donor, playing a significant role in various biological processes. This article explores the biological activity of SNAP, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

SNAP is known for its ability to release NO under physiological conditions, making it a valuable tool in pharmacological studies. Its properties include vasodilation, inhibition of platelet aggregation, and modulation of intracellular signaling pathways.

SNAP exerts its biological effects primarily through the release of NO, which activates several signaling pathways:

- Vasodilation : SNAP induces relaxation of vascular smooth muscle by increasing cGMP levels, leading to vasodilation. This effect is particularly pronounced in isolated coronary arteries and other vascular tissues .

- Inhibition of Lipoxygenase : SNAP acts as a competitive inhibitor of lipoxygenase, an enzyme involved in inflammatory processes. It reduces dioxygenase activity and inhibits the formation of reactive oxygen species .

- Apoptosis Modulation : SNAP has been shown to decrease tumor necrosis factor (TNF)-induced apoptosis in endothelial cells via cGMP-dependent pathways .

Pharmacological Effects

The pharmacological effects of SNAP have been studied across various models. Key findings include:

- Vasorelaxation : SNAP has demonstrated vasorelaxant effects in isolated canine coronary arteries with an IC50 value of 113 nM . This effect is attributed to NO-mediated mechanisms.

- Inhibition of Platelet Aggregation : At concentrations ranging from 5 to 500 μM, SNAP inhibited thrombin-induced aggregation of human platelets, showcasing its potential as an antithrombotic agent .

- Cell Viability : Under hypoxic conditions, SNAP significantly reduced cell viability in cultured endothelial cells, indicating its dual role in promoting apoptosis at high concentrations .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of SNAP:

- Cardiac Function Studies : A study investigated the effects of NO donors on intracellular pH regulation in isolated rat ventricular myocytes. SNAP was compared with other NO donors and showed significant changes in pH levels at specific concentrations .

- Cytotoxicity Under Hypoxia : Research indicated that enhanced release of NO from SNAP under hypoxic conditions increased cytotoxicity, suggesting a complex interaction between NO signaling and cellular stress responses .

- Ion Channel Inhibition : Recent findings demonstrated that SNAP inhibits basolateral chloride channels through a cGMP/PKG signaling pathway. This effect was dose-dependent and highlights the compound's role in ion transport regulation .

Comparative Analysis with Other Nitric Oxide Donors

| Compound | Vasodilatory Effect | IC50 (nM) | Half-Life (h) | Mechanism of Action |

|---|---|---|---|---|

| This compound (SNAP) | Yes | 113 | ~6 | cGMP pathway activation |

| Spermine NONOate | Yes | Not specified | ~0.65 | cGMP pathway activation |

| PAPA NONOate | Yes | Not specified | ~0.25 | cGMP pathway activation |

属性

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987112 | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-06-1 | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitric oxide (NO) donor. It exerts its effects by releasing NO, which then interacts with various cellular targets. One of the most studied targets is soluble guanylate cyclase (sGC). NO binds to the heme group of sGC, activating the enzyme and leading to increased production of cyclic guanosine monophosphate (cGMP) []. cGMP then activates downstream effectors, such as protein kinase G (PKG), ultimately leading to diverse physiological effects, including vasodilation, neurotransmission modulation, and regulation of cell proliferation and apoptosis [, , ].

A:

A: The stability of SNAP is influenced by various factors, including light, temperature, and pH. Research has shown that SNAP can degrade upon exposure to light, releasing NO []. Therefore, it is generally recommended to store and handle SNAP in dark conditions. SNAP is often formulated in solutions for research purposes, and its stability in these formulations can vary.

ANone: SNAP itself is not a catalyst. It acts as a reagent by releasing NO, which can then participate in various reactions. SNAP is widely used in research as a tool to investigate the biological roles of NO and to explore potential therapeutic applications of NO-based therapies.

ANone: Yes, computational chemistry techniques have been used to study the properties and behavior of SNAP. These studies can provide insights into the molecular interactions of SNAP, such as its binding to target proteins, and can aid in the design of novel NO donors with improved properties.

A: The structure of SNAP can influence its NO-releasing properties. Modifications to the molecule, such as changes to the S-nitrosothiol moiety or the penicillamine backbone, can affect the rate and extent of NO release, as well as its stability and biological activity [].

A: SNAP's stability is a key consideration for its use. Strategies to enhance SNAP stability and delivery include encapsulation in polymeric matrices [] and other controlled-release formulations.

ANone: Researchers and institutions handling SNAP should adhere to relevant SHE regulations and guidelines for chemical safety. This includes proper handling, storage, and disposal practices to minimize risks to human health and the environment.

ANone: While SNAP's PK/PD profile is not extensively studied in humans, animal studies can provide insights. Factors such as route of administration, dosage, and species can influence SNAP's absorption, distribution, metabolism, and excretion (ADME).

A: SNAP has demonstrated efficacy in various experimental models. In vitro studies have shown its ability to relax vascular smooth muscle [, , ], modulate neurotransmission [, , ], and influence cell survival and apoptosis [, , , , , ]. In vivo studies in animal models have further demonstrated its potential in conditions such as hypertension and ischemia-reperfusion injury [, , ].

A: Resistance to SNAP, specifically to its NO-mediated effects, is a complex issue. Factors that can influence cellular responses to NO include the expression and activity of NO synthases (NOS), the availability of the NOS substrate L-arginine, and the presence of reactive oxygen species (ROS), which can scavenge NO [, , , , , ].

A: The safety profile of SNAP should be carefully considered. While NO plays important physiological roles, excessive or dysregulated NO production can contribute to cellular damage and disease [, , , ]. Research on SNAP's toxicology, adverse effects, and potential long-term effects is essential to guide its safe and effective use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。